Cholesteryl ester hydroperoxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2058-59-5 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroperoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H46O2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(29-28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
JMMMHJWHJMBHOK-DPAQBDIFSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OO)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OO)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OO)C)C |
Synonyms |
CE-OOH cholesteryl ester hydroperoxide |
Origin of Product |
United States |
Formation and Characterization of Cholesteryl Ester Hydroperoxide
Chemical Structure and Isomeric Forms
The basic structure of cholesteryl ester hydroperoxide consists of a cholesterol molecule esterified to a fatty acid that has been oxidized to contain a hydroperoxide (-OOH) group. ontosight.ai The most commonly oxidized polyunsaturated fatty acids in cholesteryl esters are linoleic acid (18:2) and arachidonic acid (20:4). frontiersin.org The position of the hydroperoxide group on the fatty acid chain can vary, leading to different positional isomers. For example, the oxidation of cholesteryl linoleate (B1235992) can produce 9-hydroperoxyoctadecadienoate (9-HPODE) and 13-hydroperoxyoctadecadienoate (13-HPODE) isomers. nih.gov These different isomers can have distinct biological activities and their relative abundance can provide clues about the specific oxidative stress pathways involved. nih.gov
Pathways of Formation
Enzymatic Oxidation
Enzymes such as lipoxygenases (LOX) can directly catalyze the oxidation of cholesteryl esters. nih.govnih.gov For instance, 12/15-lipoxygenase can oxidize cholesteryl arachidonate (B1239269) to form cholesteryl 15(S)-hydroperoxyeicosatetraenoate (15(S)-HPETE). frontiersin.orgresearchgate.net This enzymatic oxidation is a specific process that can generate particular isomers of CE-OOH, which can then initiate specific signaling cascades. nih.gov
Non-enzymatic Oxidation (Autoxidation)
Non-enzymatic oxidation, or autoxidation, is a free radical-mediated process. frontiersin.org It is initiated by the abstraction of a hydrogen atom from a polyunsaturated fatty acid chain within the cholesteryl ester molecule by a reactive oxygen species. frontiersin.org This creates a lipid radical that can then react with molecular oxygen to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen atom from another molecule to form a this compound, propagating the chain reaction. nih.gov
Non-enzymatic Oxidative Pathways and Radical Species Involvement
Analytical Methods for Detection and Quantification
The detection and quantification of CE-OOH in biological samples present analytical challenges due to their low concentrations and the presence of numerous isomers. nih.gov
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is a widely used technique for separating different lipid classes, including CE-OOH. researchgate.net Reversed-phase HPLC can separate CE-OOH based on the polarity of the fatty acid chain. nih.gov Thin-layer chromatography (TLC) has also been used in combination with other methods for the detection of CE-OOH. nih.gov
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become an indispensable tool for the analysis of CE-OOH. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) allows for the separation and sensitive detection of different CE-OOH species. nih.govbiorxiv.org Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion, which helps in identifying the specific isomers. nih.govacs.org Gas chromatography-mass spectrometry (GC-MS) can also be used, often after derivatization of the CE-OOH molecule. nih.gov
Interactive Data Table: Analytical Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance of conjugated dienes. | Relatively simple and inexpensive. | Lacks specificity for individual isomers. |
| TLC-Blotting | Separation on a TLC plate followed by blotting and detection with a fluorescent probe. | Can be specific when combined with other methods. | Labor-intensive and semi-quantitative. |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | High resolution and sensitivity. | Requires derivatization, which can be complex. |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection and fragmentation. | High sensitivity and specificity for isomers. | Requires sophisticated instrumentation. |
Metabolism and Catabolism of Cholesteryl Ester Hydroperoxide
Enzymatic Reduction and Detoxification Pathways
The primary defense against the deleterious effects of cholesteryl ester hydroperoxides involves their enzymatic reduction to more stable and less reactive alcohol derivatives. This detoxification is carried out by a specialized group of antioxidant enzymes.
Role of Glutathione (B108866) Peroxidases (GPx) in Cholesteryl Ester Hydroperoxide Reduction
The glutathione peroxidase (GPx) family of enzymes is central to the detoxification of various hydroperoxides. youtube.comapexbt.com Among its members, glutathione peroxidase 4 (GPX4), also known as phospholipid hydroperoxide glutathione peroxidase (PHGPx), is uniquely capable of reducing complex lipid hydroperoxides that are esterified within membranes and lipoproteins. nih.govnih.govnih.gov GPX4 is the only enzyme in the GPx family that can directly metabolize the hydroperoxides of phospholipids (B1166683), cholesterol, and cholesteryl esters. nih.govnih.gov
The catalytic action of GPX4 involves the use of reduced glutathione (GSH) as a co-factor to reduce the hydroperoxide group (R-OOH) to its corresponding alcohol (R-OH), in the process oxidizing GSH to glutathione disulfide (GSSG). apexbt.comnih.gov This reaction effectively neutralizes the reactive nature of the hydroperoxide, preventing its participation in further oxidative chain reactions. nih.gov Studies using cell lines that overexpress GPX4 have demonstrated a significant resistance to peroxidative injury and cell death induced by cholesterol hydroperoxides, highlighting the enzyme's crucial cytoprotective role. nih.gov This function is vital for maintaining membrane integrity and preventing the accumulation of toxic lipid peroxidation products. nih.gov
Key Glutathione Peroxidase Enzymes in Hydroperoxide Metabolism
| Enzyme | Primary Location | Substrate Specificity | Function in Hydroperoxide Metabolism |
|---|---|---|---|
| GPX1 | Cytoplasm, Mitochondria | Hydrogen peroxide, soluble lipid hydroperoxides | Reduces soluble toxic peroxides. nih.gov |
| GPX3 | Plasma | Hydrogen peroxide, soluble lipid hydroperoxides | Acts as a first-line antioxidant defense in the bloodstream. nih.govmdpi.com |
| GPX4 (PHGPx) | Membranes (Mitochondrial, Cytoplasmic) | Phospholipid, cholesterol, and cholesteryl ester hydroperoxides | The only GPx isoform that directly reduces complex, esterified lipid hydroperoxides within membranes. nih.govnih.govnih.gov |
Selenoprotein-mediated Reduction of Cholesteryl Ester Hydroperoxides
Beyond the GPx family, other selenoproteins contribute to the antioxidant defense against lipid hydroperoxides. Selenoprotein P (SelP) is a notable example. mdpi.com As a major selenium-transport protein found in plasma, SelP also possesses intrinsic antioxidant capabilities. nih.govnih.gov It has been shown to have hydroperoxidase activity, reducing lipid hydroperoxides such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE), a product of arachidonic acid oxidation. nih.govresearchgate.net
Research indicates that the N-terminal domain of SelP contains a selenocysteine (B57510) residue that functions as the active site for its GPx-like enzyme activity, allowing it to reduce phospholipid hydroperoxides. nih.gov Though its activity may be modest compared to specialized enzymes like GPX4, its presence in the extracellular space suggests a role in protecting cells from external oxidative threats and reducing reactive lipid intermediates formed during inflammation. nih.govnih.gov
Peroxiredoxins and Their Activity on Lipid Hydroperoxides
Peroxiredoxins (PRxs) are a ubiquitous family of thiol-specific antioxidant enzymes that play a significant role in cellular redox signaling and protection against oxidative stress. nih.gov The family consists of six isoforms in mammals (PRx1-6), which vary in their subcellular location and specific functions. nih.gov While all peroxiredoxins can reduce hydrogen peroxide, some isoforms have demonstrated activity against more complex organic hydroperoxides. nih.govnih.gov
Other Reductases Involved in this compound Metabolism
The detoxification of cholesterol hydroperoxides is not limited to selenoproteins and peroxiredoxins. Certain members of the cytochrome P450 (CYP) superfamily of enzymes can also metabolize these compounds. Research has shown that primary cholesterol autoxidation products, such as cholesterol 25-hydroperoxide and 20-hydroperoxide, can serve as substrates for specific cholesterol-metabolizing P450 enzymes. nih.govnih.gov
Notably, CYP27A1 and CYP11A1 can interact with and reduce cholesterol hydroperoxides. nih.govnih.gov These enzymes mediate the reduction of cholesterol 25-hydroperoxide to the more stable 25-hydroxycholesterol. nih.govnih.gov This process is proposed to occur via a "P450 hydroperoxide-shunt reaction," where the hydroperoxide itself serves as both the substrate and the oxygen donor. nih.govnih.gov This function represents an important pathway for removing potentially harmful autoxidation products in tissues experiencing high oxidative stress, such as in atherosclerotic lesions. nih.gov
Enzymes in this compound Reduction
| Enzyme/Protein Family | Specific Example | Mechanism/Role |
|---|---|---|
| Glutathione Peroxidases (GPx) | GPX4 (PHGPx) | Reduces cholesteryl ester hydroperoxides to corresponding alcohols using GSH. nih.govnih.gov |
| Selenoproteins | Selenoprotein P (SelP) | Extracellular reduction of lipid hydroperoxides. nih.govnih.gov |
| Peroxiredoxins (Prdx) | Prdx6 | Reduces phospholipid hydroperoxides, repairing membrane damage. nih.gov |
| Cytochrome P450 (CYP) | CYP27A1, CYP11A1 | Reduces cholesterol hydroperoxides (e.g., 25-OOH) to stable oxysterols (e.g., 25-OH) via a shunt reaction. nih.govnih.gov |
Conversion to Secondary Oxidation Products
When not detoxified, cholesteryl ester hydroperoxides are chemically labile and can decompose, leading to the formation of a diverse array of secondary oxidation products. ahajournals.orgahajournals.org This conversion can occur non-enzymatically or be facilitated by further enzymatic action.
Formation of Oxysterols from Cholesteryl Ester Hydroperoxides
Oxysterols, or oxidized derivatives of cholesterol, are a major class of secondary products formed from the breakdown of cholesteryl ester hydroperoxides. nih.govnih.gov The initial hydroperoxides are often unstable intermediates. For instance, the reaction of cholesterol with reactive oxygen species can generate highly unstable 7α-hydroperoxycholesterol and 7β-hydroperoxycholesterol, which rapidly convert into the more stable oxysterols 7α-hydroxycholesterol (7α-OHC), 7β-hydroxycholesterol (7β-OHC), and 7-ketocholesterol (B24107) (7-KC). nih.gov
The formation of these secondary products can be driven by radical chain reactions, where the decomposition of lipid radicals leads to a variety of oxidized derivatives. nih.gov Regardless of the initial trigger for oxidation (e.g., copper ions, myoglobin, or peroxynitrite), the pattern of oxysterol formation is often similar, suggesting that the oxidation of cholesterol is a secondary event resulting from the attack by fatty acid peroxyl radicals generated during lipid peroxidation. nih.gov Furthermore, specific cholesterol hydroperoxides can be enzymatically converted to corresponding oxysterols, as seen with the CYP27A1-mediated reduction of cholesterol 25-hydroperoxide to 25-hydroxycholesterol. nih.govnih.gov This dual enzymatic and non-enzymatic pathway leads to a complex mixture of oxysterols in biological systems under oxidative stress.
Fragmentation Products and Reactive Aldehydes Derived from Oxidized Cholesteryl Esters
The oxidation of cholesteryl esters, particularly those containing polyunsaturated fatty acids (PUFAs), leads to the formation of cholesteryl ester hydroperoxides (CEOOH). These initial oxidation products are relatively unstable and can undergo further decomposition and fragmentation, yielding a variety of biologically active molecules, including reactive aldehydes. This process is a key feature of lipid peroxidation and contributes to the pathophysiology of various diseases.
The fragmentation of CEOOH can occur through several mechanisms, often initiated by the cleavage of the hydroperoxide group. This process can be catalyzed by metal ions or occur spontaneously. The resulting products are diverse and depend on the specific fatty acid esterified to the cholesterol molecule and the nature of the oxidative stress.
Key Fragmentation Products and Reactive Aldehydes:
Short-Chain Aldehydes: The breakdown of the fatty acyl chain in CEOOH often results in the formation of short-chain aldehydes. These aldehydes are highly reactive due to their electrophilic nature and can readily form adducts with proteins and other biomolecules, leading to cellular dysfunction.
Core Aldehydes: A significant product derived from the decomposition of cholesteryl hydroperoxyoctadecadienoate (a major oxidized lipid) is cholesteryl 9-oxononanoate (B1257084) (9-ON). escholarship.org This "core aldehyde" has been identified in human atherosclerotic lesions and is known to form covalent adducts with proteins, particularly within small, dense low-density lipoprotein (LDL) particles under oxidative conditions. escholarship.org
Analytical Identification of Fragmentation Products:
Advanced analytical techniques, such as high-resolution liquid chromatography-mass spectrometry (LC-MS/MS), have been instrumental in identifying and characterizing the complex array of fragmentation products derived from oxidized cholesteryl esters. nih.gov These methods allow for the discrimination of isobaric short-chain species, such as carboxylic short-chain products and hydroxy aldehyde short-chain products, providing detailed structural information. nih.gov The fragmentation patterns observed in MS/MS analysis can reveal whether the oxidation occurred on the fatty acyl moiety or the cholesterol ring. nih.gov For example, an unmodified cholestenyl cation (m/z 369) suggests oxidation on the fatty acyl chain, while ions at m/z 367 and m/z 385 indicate oxidation on the cholesterol ring. nih.gov
The table below summarizes some of the key fragmentation products and reactive aldehydes derived from oxidized cholesteryl esters and their significance.
| Fragmentation Product/Reactive Aldehyde | Parent Oxidized Cholesteryl Ester (Example) | Significance |
| Cholesteryl 9-oxononanoate (9-ON) | Cholesteryl hydroperoxyoctadecadienoate | Found in atherosclerotic lesions; forms protein adducts. escholarship.org |
| Malondialdehyde (MDA) | Various PUFA-containing cholesteryl esters | A marker of lipid peroxidation; modifies proteins and impairs HDL function. nih.gov |
| 4-hydroxy-nonenal (HNE) | Various PUFA-containing cholesteryl esters | A highly reactive aldehyde involved in cytotoxic effects. nih.gov |
| Isolevuglandins (IsoLG) | Various PUFA-containing cholesteryl esters | Modifies apoA1 and reduces cholesterol efflux capacity of HDL. nih.gov |
| Acrolein (ACR) | Various PUFA-containing cholesteryl esters | A potent electrophile that can damage proteins and other biomolecules. nih.gov |
Isomerization Reactions of Cholesteryl Ester Hydroperoxides
The initial oxidation of cholesteryl esters, particularly those containing linoleate (B1235992), can result in the formation of different positional and geometric isomers of cholesteryl ester hydroperoxides (CEOOH). The specific isomers formed can provide insights into the underlying mechanism of oxidation, whether it is mediated by free radicals, enzymes like lipoxygenases, or singlet oxygen.
Formation of CEOOH Isomers:
The oxidation of cholesteryl linoleate, a common cholesteryl ester in lipoproteins, can lead to the formation of several hydroperoxide isomers. The hydroperoxyl group can be located at different positions on the linoleic acid chain, and the double bonds can have different geometric configurations (cis or trans).
Radical-Mediated Oxidation: This process typically leads to a mixture of isomers, including 9- and 13-hydroperoxides, with both cis,trans and trans,trans conjugated diene structures.
Enzymatic Oxidation: Lipoxygenases (LOX) are enzymes that can catalyze the specific oxidation of polyunsaturated fatty acids. For example, 12/15-lipoxygenase can preferentially oxygenate cholesteryl esters in LDL, leading to the formation of specific CEOOH isomers. nih.govnih.gov The analysis of specific diastereomers of CEOOH can help evaluate the contribution of enzymatic oxidation. mdpi.com
Singlet Oxygen Oxidation: This non-radical mechanism can also produce a distinct profile of CEOOH isomers.
Analytical Methods for Isomer Separation and Identification:
The separation and identification of CEOOH isomers are challenging due to their structural similarity. However, advanced analytical techniques have been developed to address this.
Gas Chromatography-Mass Spectrometry (GC-MS): Combined with techniques like thin-layer chromatography blotting, GC-MS can be used to determine CEOOH isomers. nih.gov This method often involves derivatization steps, such as hydrogenation, transmethylation, and trimethylsilylation, to analyze the hydroxy fatty acid methyl esters. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has emerged as a powerful tool for the analysis of CEOOH isomers. mdpi.com By using specific chromatographic conditions and analyzing the fragmentation patterns in MS/MS, it is possible to separate and identify different isomers. nih.govmdpi.com For instance, collision-induced dissociation (CID) of sodiated CEOOH can provide product ions that are specific to the position of the hydroperoxyl group. mdpi.com
The study of CEOOH isomers is crucial for understanding the initial events in lipid peroxidation and for identifying the specific oxidative pathways that are active in different biological contexts. The table below provides an overview of different oxidation mechanisms and the types of cholesteryl linoleate hydroperoxide isomers they typically produce.
| Oxidation Mechanism | Predominant Cholesteryl Linoleate Hydroperoxide Isomers |
| Radical Oxidation | Mixture of 9- and 13-hydroperoxides (cis,trans and trans,trans) |
| Enzymatic Oxidation (e.g., 12/15-Lipoxygenase) | Specific isomers, such as 13(S)-hydroperoxide |
| Singlet Oxygen Oxidation | Mixture of 9-, 10-, 12-, and 13-hydroperoxides |
Mechanisms of Efflux and Clearance from Biological Compartments
The accumulation of oxidized lipids, including cholesteryl ester hydroperoxides, within cells and lipoproteins can be cytotoxic and pro-inflammatory. Therefore, efficient mechanisms for their efflux and clearance are essential for maintaining cellular and systemic homeostasis. These processes involve specialized transporters and the remodeling of lipoproteins.
ABC Transporter Involvement in Oxidized Lipid Efflux
ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. nih.gov Several members of the ABCA and ABCG subfamilies are known to play critical roles in the transport of lipids, including cholesterol and phospholipids. nih.govnih.gov
ABCA1: This transporter is crucial for the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoprotein A-I (apoA-I), the first step in the formation of high-density lipoprotein (HDL). researchgate.net By facilitating the removal of excess cholesterol, ABCA1 helps to prevent the accumulation of lipids that could become substrates for oxidation. TLR4 activation can inhibit ABCA1 expression, which in turn reduces macrophage cholesterol efflux. nih.gov
ABCG1: This transporter mediates the efflux of cholesterol from macrophages to mature HDL particles. pnas.org Along with ABCA1, ABCG1 is vital for maintaining cholesterol homeostasis in macrophages, cells that are central to the development of atherosclerosis.
Other ABC Transporters: Other ABC transporters, such as those in the peroxisomes (e.g., ABCD1, ABCD2, ABCD3), are involved in the transport of various lipid substrates into the peroxisome for degradation. mdpi.com This suggests a potential role for these transporters in clearing oxidized fatty acids that may be derived from the hydrolysis of cholesteryl ester hydroperoxides.
The table below summarizes the key ABC transporters involved in lipid efflux and their potential relevance to the clearance of oxidized lipids.
| ABC Transporter | Primary Lipid Substrates | Potential Role in Oxidized Lipid Clearance |
| ABCA1 | Cholesterol, Phospholipids | Facilitates the initial step of reverse cholesterol transport, potentially reducing the pool of oxidizable lipids. researchgate.net |
| ABCG1 | Cholesterol | Mediates cholesterol efflux to HDL, contributing to the removal of excess cholesterol from macrophages. pnas.org |
| Peroxisomal ABC Transporters (e.g., ABCD1-3) | Very long-chain fatty acids, other lipid substrates | May be involved in the transport of oxidized fatty acids (derived from CEOOH hydrolysis) into peroxisomes for degradation. mdpi.com |
Lipoprotein Remodeling and this compound Clearance
Lipoproteins, particularly HDL, play a central role in the transport and clearance of lipids, including oxidized species like cholesteryl ester hydroperoxides. The dynamic remodeling of lipoproteins in the plasma is a key process for the removal of these potentially harmful molecules from peripheral tissues and their transport to the liver for detoxification and excretion.
Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. Research has shown that CETP can also mediate the exchange of oxidized cholesteryl linoleate between LDL and HDL. escholarship.org This transfer is a crucial step in the clearance pathway, as it moves the oxidized lipids from the more atherogenic LDL particles to HDL, which is destined for hepatic uptake.
Selective Uptake by the Liver: Once associated with HDL, oxidized cholesteryl esters can be selectively taken up by the liver via scavenger receptor class B type I (SR-BI). escholarship.org Studies have indicated that the selective uptake of oxidized cholesteryl esters can be significantly higher than that of non-oxidized cholesteryl esters. escholarship.org This preferential uptake by the liver facilitates the efficient clearance of these oxidized lipids from circulation.
HDL as a Detoxifying Particle: HDL possesses antioxidant properties and can protect LDL from oxidation. nih.gov By accepting oxidized lipids from other lipoproteins and cells, HDL acts as a "sink" for these molecules, transporting them to the liver for catabolism. This function is a key aspect of the anti-atherogenic properties of HDL.
The process of lipoprotein remodeling, therefore, provides a systemic mechanism for the detoxification of oxidized cholesteryl esters, preventing their accumulation in the artery wall and other tissues.
Cellular and Molecular Mechanisms of Cholesteryl Ester Hydroperoxide Action
Impact on Cellular Membrane Integrity and Function
The introduction of a hydroperoxide group to a cholesteryl ester molecule transforms it from a purely hydrophobic, inert storage molecule into an amphipathic one. frontiersin.org This increased polarity alters its interaction with the lipid bilayer, leading to significant changes in the physical properties and organization of cellular membranes.
Studies on general lipid peroxidation, the process that generates CEOOHs, show that oxidative stress leads to a more disordered, liquid crystalline-like state in membranes, consistent with increased fluidity. frontiersin.org Furthermore, lipid peroxidation can cause a measurable reduction in the thickness of the membrane bilayer. escholarship.org While some studies on non-oxidized cholesteryl esters have shown that their incorporation can increase membrane permeability to ions, this effect is dependent on the specific fatty acid esterified to the cholesterol. nih.gov The introduction of the bulky and polar hydroperoxide group in CEOOH is expected to further disrupt the membrane's barrier function, potentially leading to increased permeability.
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins, functioning as critical signaling and trafficking platforms. nih.govresearchgate.net The integrity of these domains is highly dependent on the precise molecular geometry and packing of their lipid constituents. nih.gov
Lipid peroxidation has been shown to directly interfere with this organization. Research using model membranes has demonstrated that lipid peroxidation can induce the formation of discrete, cholesterol-rich domains even at cholesterol concentrations where they would not normally form. escholarship.org The extent of this domain formation correlates directly with the level of lipid hydroperoxides, indicating a direct causal link. escholarship.org This process effectively sequesters cholesterol, altering the landscape of the membrane and disrupting the normal organization of lipid rafts. escholarship.org This reorganization can have profound consequences for the signaling pathways that are dependent on the co-localization of receptors and effector proteins within these rafts. researchgate.net While cholesterol itself is a key player in raft formation, its oxidation or the oxidation of its esterified partners disrupts the delicate balance of interactions required for raft stability and function.
Modulation of Protein Structure and Function
Cholesteryl ester hydroperoxides and their downstream decomposition products are chemically reactive species that can directly modify proteins and lipids, altering their structure and function. These modifications are a key mechanism through which oxidized lipids exert their biological effects, impacting enzyme activity and critical signaling pathways.
The hydroperoxide moiety of CEOOH is relatively unstable and can decompose, particularly in the presence of metal ions, to form highly reactive secondary products such as aldehydes. escholarship.org For instance, cholesteryl hydroperoxyoctadecadienoate (a hydroperoxide of cholesteryl linoleate) can break down to form cholesteryl 9-oxononanoate (B1257084), a core aldehyde. escholarship.org
These reactive aldehyde species can readily form covalent adducts with nucleophilic side chains of amino acids in proteins, particularly the ε-amino group of lysine, forming Schiff bases. escholarship.org Covalent adducts can also be formed with other nucleophilic residues like histidine and cysteine. nih.govnih.gov Such modifications can alter the protein's charge, conformation, and ultimately its function. frontiersin.org Beyond proteins, these reactive species can also form adducts with other lipids, such as phosphatidylethanolamine (B1630911) (PE), further contributing to cellular dysfunction. nih.gov The formation of these adducts creates novel epitopes that can be recognized by the immune system and can disrupt the normal function of the adducted protein or lipid. frontiersin.org
Table 1: Reactive Species from Cholesteryl Ester Hydroperoxides and Their Targets
| Generating Species | Reactive Product | Target Molecule | Type of Adduct/Modification | Reference |
|---|---|---|---|---|
| Cholesteryl Hydroperoxyoctadecadienoate | Cholesteryl 9-oxononanoate (Aldehyde) | Proteins (e.g., Apolipoprotein B) | Covalent Adducts (e.g., with Lysine residues) | escholarship.org |
| Oxidized Cholesteryl Esters (general) | Aldehydes, Endoperoxides | Proteins | Covalent Adducts | frontiersin.org |
| Cholesterol Ozonolysis Products (e.g., Secosterols) | α,β-Unsaturated Carbonyls | Proteins (e.g., Histidine residues) | Michael Adducts | nih.gov |
This table provides examples of adduct formation from cholesteryl ester hydroperoxides and related lipid oxidation products.
Cholesteryl ester hydroperoxides are recognized as biologically active signaling molecules, particularly in the context of inflammation and atherosclerosis. They are key components of minimally oxidized LDL (mmLDL) that can activate specific cellular signaling cascades. nih.gov
Research has shown that CEOOHs can activate macrophages through pattern recognition receptors like Toll-like receptor 4 (TLR4), initiating a signaling cascade involving spleen tyrosine kinase (Syk). frontiersin.orgresearchgate.net This activation leads to downstream events including the activation of ERK1/2 and Akt signaling pathways, culminating in inflammatory responses. nih.gov
Furthermore, specific CEOOHs have been identified as ligands for nuclear receptors. For example, cholesteryl hydroperoxyoctadecadienoate acts as an activator for peroxisome proliferator-activated receptor alpha (PPARα), leading to the increased expression of the scavenger receptor CD36 in macrophages. escholarship.org In another critical pathway, cholesteryl-13(cis, trans)-hydroperoxy-octadecadienoate (ch-13(c,t)-HpODE) has been shown to modulate cholesterol metabolism by impacting the Liver X Receptor α (LXRα)-IDOL-LDLR pathway, which results in the inhibition of cholesterol uptake in both macrophages and liver cells. nih.govdoaj.org The trafficking of cholesterol hydroperoxides by Steroidogenic Acute Regulatory (StAR) proteins can also impair mitochondrial function, suggesting a negative impact on enzymes involved in steroid hormone synthesis. nih.gov
Table 2: Signaling Pathways Modulated by Cholesteryl Ester Hydroperoxides
| Cholesteryl Ester Hydroperoxide Species | Target Protein/Receptor | Cellular Pathway | Downstream Effect | Cell Type | Reference |
|---|---|---|---|---|---|
| CEOOHs in mmLDL | TLR4 / Syk | ERK1/2, Akt signaling | Macrophage activation, inflammation | Macrophages | frontiersin.orgnih.gov |
| Cholesteryl Hydroperoxyoctadecadienoate | PPARα | CD36 gene expression | Increased scavenger receptor expression | Macrophages | escholarship.org |
| ch-13(c,t)-HpODE | LXRα | IDOL-LDLR pathway | Inhibition of cholesterol uptake | Macrophages, Hepatocytes | nih.govdoaj.org |
Induction of Cellular Stress Responses
The accumulation of oxidized lipids like cholesteryl ester hydroperoxides is a hallmark of cellular oxidative stress. ontosight.ainih.gov This condition arises when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. The presence of CEOOHs can both be a consequence of and a contributor to a feed-forward cycle of cellular stress, triggering specific response pathways designed to mitigate damage.
Oxidized LDL, which is rich in CEOOHs, has been shown to trigger significant oxidative stress in hepatocytes. mdpi.com This leads to the accumulation of lipid droplets that are themselves enriched with cholesteryl ester hydroperoxides, creating a localized hub of oxidative potential within the cell. mdpi.com This buildup of oxidized lipids is closely associated with cellular damage and the progression of liver diseases. mdpi.com
A critical organelle involved in protein and lipid synthesis, the endoplasmic reticulum (ER), is particularly sensitive to disruptions in the cellular redox state. nih.gov The accumulation of oxidized or unfolded proteins and lipids within the ER leads to a condition known as ER stress. This, in turn, activates a complex signaling network called the Unfolded Protein Response (UPR). nih.govnih.gov While the UPR is initially a pro-survival response aimed at restoring homeostasis, severe or prolonged ER stress can switch its output to trigger programmed cell death. nih.gov Studies on related oxidized sterol esters, such as those of 24(S)-hydroxycholesterol, demonstrate that their accumulation in the ER can disrupt membrane integrity and robustly activate pro-death arms of the UPR, leading to cell death. nih.gov This provides a strong mechanistic link suggesting that the accumulation of cholesteryl ester hydroperoxides could similarly induce ER stress and activate the UPR, contributing to cell dysfunction and death in pathological conditions.
Activation of Oxidative Stress Pathways
Cholesteryl ester hydroperoxides (CEOOH) are primary products of lipid peroxidation and key mediators in the propagation of oxidative stress. The formation of these hydroperoxides within low-density lipoprotein (LDL) particles transforms them into potent signaling molecules that can exacerbate cellular damage. The one-electron reduction of the hydroperoxide group can lead to the formation of highly reactive radicals, which further promotes the oxidation of other lipid molecules, proteins, and nucleic acids, thus amplifying the oxidative cascade.
In hepatocytes, exposure to oxidized LDL (oxLDL), which is rich in CEOOH, has been shown to trigger significant oxidative stress. This is characterized by the accumulation of lipid droplets laden with cholesteryl ester hydroperoxides, indicating a direct role of these compounds in promoting an intracellular pro-oxidant environment.
Endoplasmic Reticulum Stress Induced by Cholesteryl Ester Hydroperoxides
The accumulation of oxidized lipids, including cholesteryl ester hydroperoxides, can lead to disruptions in the normal functioning of the endoplasmic reticulum (ER), a critical organelle for protein and lipid synthesis. While direct studies on CEOOH-induced ER stress are limited, the link is strongly suggested by the actions of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can be generated from the breakdown of CEOOH. nih.govmdpi.com
Hydrogen peroxide has been demonstrated to induce ER stress, triggering the unfolded protein response (UPR). nih.govmdpi.com This response is a cellular mechanism to cope with an accumulation of misfolded proteins. Key markers of ER stress, such as GRP78 and CHOP, are upregulated in response to H₂O₂ treatment. nih.gov Furthermore, a reciprocal relationship exists between ER stress and mitochondrial dysfunction, where chemically-induced ER stress can lead to impaired mitochondrial respiration, suggesting a pathway through which CEOOH could indirectly impact mitochondrial health via the induction of ER stress. nih.gov
Mitochondrial Dysfunction and Bioenergetic Perturbations
Mitochondria are central to cellular energy metabolism and are also a major source of endogenous reactive oxygen species. The accumulation of cholesterol and its oxidized derivatives within mitochondrial membranes can severely impair their function. Cholesteryl ester hydroperoxides can be trafficked to mitochondria, where they can exert direct damaging effects.
The presence of these oxidized lipids within the mitochondrial membrane can lead to a decrease in mitochondrial membrane potential, a key indicator of mitochondrial health. researchgate.netnih.govnih.gov This depolarization can disrupt the process of oxidative phosphorylation, leading to a decrease in ATP production and an increase in electron leakage from the electron transport chain. This, in turn, results in the overproduction of superoxide (B77818) radicals, further contributing to cellular oxidative stress. nih.gov Specifically, hydrogen peroxide, a product of CEOOH metabolism, has been shown to decrease the mitochondrial membrane potential in a concentration-dependent manner. nih.gov
Influence on Gene Expression and Transcriptional Regulation
Activation of Transcription Factors (e.g., NF-κB, Nrf2, PPARα)
Cholesteryl ester hydroperoxides can significantly influence the expression of genes involved in inflammation, antioxidant defense, and lipid metabolism through the activation of key transcription factors.
Peroxisome Proliferator-Activated Receptor alpha (PPARα): CEOOH has been identified as a potent activator of PPARα. nih.govosti.govdntb.gov.ua In human macrophages, CEOOH treatment leads to an increased expression of the scavenger receptor CD36, a key player in the uptake of oxidized LDL. nih.govosti.gov This effect is mediated by the binding of PPARα to the peroxisome proliferator-responsive element (PPRE) in the promoter region of the CD36 gene. nih.govosti.gov The activation of PPARα by CEOOH can increase the transcription of genes containing PPREs by two to four-fold. nih.gov Target genes of PPARα are involved in fatty acid transport and oxidation. nih.gov
Nuclear Factor-kappa B (NF-κB): While direct activation of NF-κB by isolated CEOOH is not extensively documented, the signaling pathways initiated by oxidized LDL and specific cholesteryl ester oxidation products strongly point to its involvement. For instance, a polyoxygenated this compound, BEP-CE, activates Toll-like receptor 4 (TLR4). mdpi.com TLR4 signaling is a well-established upstream activator of the NF-κB pathway, which proceeds through the degradation of the inhibitory protein IκB and subsequent nuclear translocation of NF-κB dimers like p50/p65 to induce the transcription of pro-inflammatory genes. mdpi.comnih.govyoutube.com
Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a master regulator of the antioxidant response. While direct evidence for CEOOH activating Nrf2 is still emerging, related molecules like cholesterol crystals have been shown to be potent activators of Nrf2. nih.gov Given that CEOOH are products of oxidative stress, it is plausible that they contribute to the activation of the Nrf2-Keap1 signaling pathway as a cellular defense mechanism. nih.gov The activation of Nrf2 leads to its translocation to the nucleus and the subsequent expression of a battery of antioxidant and detoxification enzymes. nih.govmercola.com
Epigenetic Modifications Mediated by Oxidized Lipids
The influence of oxidized lipids on gene expression extends to the level of epigenetic regulation, including DNA methylation and histone modifications. While research directly linking cholesteryl ester hydroperoxides to specific epigenetic changes is in its early stages, the broader effects of oxidative stress and oxidized lipoproteins provide significant insights.
Oxidative stress, which is promoted by CEOOH, can impact DNA methylation patterns. For example, hydrogen peroxide has been shown to cause a genome-wide decrease in DNA methylation in replicating cells. nih.gov Furthermore, oxidized LDL can upregulate the expression of DNA methyltransferase 1 (DNMT1), an enzyme that catalyzes the methylation of DNA. This can lead to the hypermethylation of promoter regions of certain genes, such as Kruppel-like factor 2 (KLF2), resulting in their transcriptional repression. researchgate.net
Histone modifications are also susceptible to the cellular redox state. Oxidative stress induced by various agents can alter histone methylation and acetylation patterns, thereby influencing chromatin structure and gene accessibility. nih.govnih.gov Although direct evidence for CEOOH is lacking, it is conceivable that as a mediator of oxidative stress, it could contribute to these epigenetic alterations, which are known to play a role in the development of atherosclerosis. nih.gov Additionally, long non-coding RNAs (lncRNAs) have been identified as important regulators of cholesterol homeostasis, and their expression can be altered in disease states associated with lipid peroxidation, suggesting another layer of potential regulation by CEOOH. nih.govnih.gov
Interactions with Cellular Signaling Pathways
Cholesteryl ester hydroperoxides, primarily as components of minimally oxidized LDL, are potent activators of several key cellular signaling pathways that govern cellular responses such as inflammation, proliferation, and survival.
Phosphoinositide 3-kinase (PI3K)/Akt Signaling: Minimally oxidized LDL, which is enriched in CEOOH, has been demonstrated to activate the PI3K/Akt signaling pathway in macrophages. researchgate.netnih.gov This pathway is crucial for cell survival and can counteract the pro-apoptotic effects of more extensively oxidized LDL.
Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) Signaling: The same minimally oxidized LDL particles also trigger the activation of the ERK1/2 and JNK pathways. researchgate.netnih.gov A specific polyoxygenated cholesteryl arachidonate (B1239269) with bicyclic endoperoxide and hydroperoxide groups (BEP-CE) has been shown to induce the phosphorylation of ERK1/2 and JNK. youtube.com The activation of these MAPK (mitogen-activated protein kinase) pathways is linked to cellular responses like cell spreading and the secretion of pro-inflammatory cytokines. researchgate.netnih.gov
Toll-like Receptor 4 (TLR4) Signaling: A significant finding is the identification of a specific oxidized cholesteryl ester, BEP-CE, as an endogenous ligand for TLR4. youtube.com The binding of BEP-CE to the TLR4/MD-2 complex induces TLR4 dimerization and initiates a downstream signaling cascade that involves the phosphorylation of spleen tyrosine kinase (SYK), as well as the aforementioned ERK and JNK pathways. youtube.com This interaction highlights a direct link between a specific this compound and the innate immune system.
Interactive Data Tables
Table 1: Activation of Transcription Factors by Cholesteryl Ester Hydroperoxides and Related Molecules
| Transcription Factor | Activating Molecule | Cellular Context | Key Outcome | Citation |
| PPARα | This compound (CEOOH) | Human Macrophages | Increased CD36 expression | nih.govosti.gov |
| NF-κB | BEP-CE (via TLR4) | Macrophages | Induction of pro-inflammatory genes | mdpi.comnih.gov |
| Nrf2 | Cholesterol crystals | Macrophages | Activation of antioxidant response | nih.gov |
Table 2: this compound-Mediated Effects on Cellular Signaling Pathways
| Signaling Pathway | Activating Stimulus | Cellular Context | Downstream Effect | Citation |
| PI3K/Akt | Minimally oxidized LDL (contains CEOOH) | Macrophages | Promotes cell survival | researchgate.netnih.gov |
| ERK/JNK | Minimally oxidized LDL, BEP-CE | Macrophages | Cell spreading, cytokine secretion | researchgate.netnih.govyoutube.com |
| TLR4/SYK | BEP-CE | Macrophages | TLR4 dimerization, SYK phosphorylation | youtube.com |
Impact on G-protein Coupled Receptor Signaling
While G-protein coupled receptors (GPCRs) are known to be modulated by the lipid environment of the cell membrane, including cholesterol, the direct interaction of cholesteryl ester hydroperoxides with GPCRs is not well-documented in the available research. nih.govnih.gov Instead, the primary signaling receptor identified for a major class of cholesteryl ester hydroperoxides is Toll-like receptor 4 (TLR4), which is a pattern recognition receptor, not a GPCR. nih.govahajournals.org
A specific polyoxygenated this compound (BEP-CE) acts as an endogenous ligand for the TLR4/MD-2 complex. plos.orgnih.gov The binding of BEP-CE induces the dimerization of TLR4, which initiates intracellular signaling. plos.org This TLR4 activation, however, does not appear to utilize the canonical MyD88-dependent pathway typically associated with pathogen-induced TLR4 signaling. Instead, it triggers a non-canonical pathway that is critically dependent on the recruitment and activation of SYK. nih.gov The activation of the TLR4-SYK axis by CE-OOH is responsible for many of the downstream cellular effects, including the activation of kinase cascades like ERK1/2 and JNK, cytoskeletal rearrangement, and enhanced macropinocytosis leading to foam cell formation. plos.orgahajournals.org
Therefore, while CE-OOH profoundly impact cellular signaling, current evidence points to their primary action being mediated through TLR4 rather than a direct, functional modulation of G-protein coupled receptors.
Regulation of Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex in immune cells that, when activated, leads to the maturation and secretion of potent pro-inflammatory cytokines, IL-1β and IL-18. Oxidized LDL (oxLDL), a particle rich in cholesteryl ester hydroperoxides, is a known modulator of NLRP3 inflammasome activity, although its effects can be complex.
Research indicates that components of oxidized lipids can trigger inflammasome activation. For instance, oxLDL has been shown to prime the NLRP3 inflammasome in macrophages, which involves increasing the gene expression of Nlrp3 and Il1b. nih.gov Subsequent exposure to an activation signal can then lead to full inflammasome assembly and cytokine release. worldscientific.com Studies using bone marrow-derived macrophages have demonstrated that treatment with lipopolysaccharide (LPS) followed by oxLDL significantly induces the release of IL-1β, a hallmark of inflammasome activation. worldscientific.com This process is linked to the generation of reactive oxygen species (ROS), a known trigger for the NLRP3 inflammasome. worldscientific.com
Conversely, some studies suggest an inhibitory role for oxLDL on the inflammasome under specific conditions. In human primary macrophages, oxLDL was found to significantly inhibit the secretion of IL-1β induced by various NLRP3 activators like ATP, nigericin, and monosodium urate (MSU) crystals. nih.gov This inhibitory effect was associated with the impairment of inflammasome complex assembly. nih.gov These seemingly contradictory findings suggest that the effect of oxLDL and its CE-OOH components on the NLRP3 inflammasome may be context-dependent, potentially varying with the specific stimulus, cell type, and the degree of lipoprotein oxidation.
Table 2: Research Findings on Inflammasome Regulation by Oxidized Lipoproteins
| Modulator | Cell Type | Effect on NLRP3 Inflammasome | Key Finding | Reference |
|---|---|---|---|---|
| Oxidized LDL | Bone Marrow-Derived Macrophages | Activation | Acts as a primer and activator, inducing IL-1β release. | nih.govworldscientific.com |
| Oxidized LDL | Human Primary Macrophages | Inhibition | Inhibits IL-1β secretion induced by ATP, nigericin, and MSU. | nih.gov |
Future Directions and Concluding Remarks
Emerging Research and Unanswered Questions
While significant progress has been made, many questions about CE-OOH remain. Future research will likely focus on elucidating the specific roles of different CE-OOH isomers in various diseases. Understanding how the cellular context influences the biological effects of CE-OOH is another important area of investigation. Furthermore, the development of more sensitive and specific analytical methods will be crucial for accurately measuring CE-OOH levels in biological samples and for use as potential biomarkers. nih.gov
Contribution to Atherogenesis and Plaque Progression
Potential as a Biomarker
Given its association with diseases like atherosclerosis, CE-OOH has the potential to be a useful biomarker for assessing disease risk and progression. frontiersin.org Studies have shown that plasma levels of CE-OOH are elevated in patients with myocardial infarction. nih.gov However, more research is needed to validate its use as a reliable clinical biomarker.
Advanced Methodologies for the Detection and Characterization of Cholesteryl Ester Hydroperoxide
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of CEOOHs, enabling the separation of these labile molecules from other lipids and the resolution of various isomeric forms.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of lipid hydroperoxides. thermofisher.com When coupled with highly sensitive and specific detection systems, it allows for both the quantification and qualification of CEOOHs in complex biological samples. nih.gov
Several HPLC-based methods have been developed, each with distinct advantages:
HPLC with Chemiluminescence Detection: This highly sensitive method allows for the simultaneous determination of different lipid hydroperoxide classes, including phosphatidylcholine hydroperoxides (PCOOH) and CEOOHs. nih.gov By using a column-switching technique with aminopropyl and octyl columns, researchers have successfully separated and detected these hydroperoxides at picomole levels in human plasma. nih.gov A sensitive reversed-phase chemiluminescence HPLC approach has been developed for the simultaneous quantitative and qualitative analyses of hydroperoxides of cholesteryl esters and triglycerides in human plasma. nih.gov This method demonstrated linearity in the calibration range of 1-1000 pmol and was sensitive enough to measure CEOOH levels in plasma samples as small as 0.1 mL. nih.gov In normal human plasma, the levels of PCOOH and CEOOH were found to be 36.0 ± 4.0 nM and 12.3 ± 3.1 nM, respectively. nih.gov In contrast, patients with advanced liver failure showed significantly elevated levels of plasma cholesteryl ester hydroperoxides (11,903 ± 9,553 nM). nih.gov
HPLC with UV Detection: While some early studies used HPLC with UV detection to identify cholesteryl linoleate (B1235992) hydroperoxides in oxidized low-density lipoprotein (LDL), this method often lacks the specificity to determine the full range of molecular species present. researchgate.net
HPLC with Electrochemical Detection (ED): This approach offers a direct and sensitive method for hydroperoxide analysis without the need for derivatization. thermofisher.com Reductive electrochemical detection, particularly with carbon working electrodes, provides a safer and more stable alternative to older mercury-drop electrodes. thermofisher.com Oxidative amperometric detection using a glassy carbon sensor has also been optimized for determining various organic hydroperoxides. dss.go.th The response is dependent on factors like the organic modifier concentration in the mobile phase and the applied electrode potential. dss.go.th
Below is a table summarizing research findings using various HPLC detection systems for the analysis of cholesteryl ester hydroperoxides and related compounds.
Interactive Data Table: HPLC Methodologies for Hydroperoxide Detection| Analytical Method | Analyte(s) | Sample Matrix | Key Findings | Reference(s) |
|---|---|---|---|---|
| HPLC-Chemiluminescence | PCOOH and CEOOH | Human Plasma | Simultaneous detection at picomole levels. Levels in normal plasma: PCOOH 36.0 nM, CEOOH 12.3 nM. | nih.gov |
| Reversed-Phase HPLC-Chemiluminescence | Cholesteryl Ester and Triglyceride Hydroperoxides | Human Plasma | Levels in healthy individuals: 189-210 nM. Levels in liver failure patients: ~11,903 nM. | nih.gov |
| HPLC with Reductive Electrochemical Detection | Butyl hydroperoxide, Cumene (B47948) hydroperoxide | Standard Solutions | Provides excellent linearity and low limits of detection without derivatization. | thermofisher.com |
| HPLC with Oxidative Amperometric Detection | Butan-2-one peroxide, tert-butyl hydroperoxide, cumene hydroperoxide | Standard Solutions | Response is dependent on organic modifier concentration and electrode potential. | dss.go.th |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for detailed structural analysis, but it is not suitable for the direct analysis of thermally unstable compounds like hydroperoxides. mdpi.com Therefore, CEOOHs must first be converted into more stable derivatives. nih.gov
A common derivatization strategy involves a multi-step process:
Reduction: The hydroperoxide group (-OOH) is reduced to a more stable hydroxyl group (-OH), forming cholesteryl ester hydroxides (CEOH).
Hydrogenation and Transmethylation: This step breaks down the CEOH into its constituent parts.
Trimethylsilylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether derivative. nih.gov
These derivatized products, specifically the methyl ester/trimethylsilylether derivatives of the hydroxy fatty acids, are volatile and stable enough for GC-MS analysis. nih.gov The resulting mass spectra provide isomer-specific fragment ions that originate from the alpha-cleavage of the trimethylsilyloxyl group. This allows for the precise determination of the original position of the hydroperoxide group on the fatty acid chain. nih.gov This combined approach of thin-layer chromatography blotting and GC-MS has been successfully used to detect and identify isomeric CEOOHs in oxidized human LDL. nih.gov However, it's important to note that derivatization procedures and the analytical conditions of GC can sometimes introduce artifacts, a drawback that is minimized in HPLC/MS methods. nih.gov
Mass Spectrometry-Based Platforms
Mass spectrometry (MS), particularly when coupled with liquid chromatography, has become an indispensable tool for the analysis of oxidized lipids due to its exceptional sensitivity and selectivity. researchgate.net
LC-MS/MS allows for the direct analysis of intact CEOOHs, overcoming the limitations of derivatization-based methods. researchgate.net This technique can pinpoint structural isomers, including both long-chain and short-chain species, that elute at different retention times. researchgate.netnih.gov
A key advantage of LC-MS/MS is its ability to distinguish between oxidation on the fatty acyl chain versus the cholesterol moiety through specific fragmentation patterns. researchgate.netnih.gov
Oxidation on the Fatty Acyl Chain: Collision-induced dissociation of the precursor ion yields a characteristic, unmodified cholestenyl cation at a mass-to-charge ratio (m/z) of 369. researchgate.netnih.govnih.gov
Oxidation on the Cholesterol Ring: This results in fragment ions at m/z 367 and m/z 385 (representing the cholestenyl cation plus an oxygen atom). researchgate.netnih.gov
Researchers have utilized various ionization modes and adducts to enhance detection. In positive-ion mode, CEOOHs are commonly detected as ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts. researchgate.netnih.gov In negative-ion mode, acetate (B1210297) adducts ([M+CH₃COO]⁻) are often observed. researchgate.netnih.gov Positive-ion mode generally provides better ionization efficiency for CEOOHs. researchgate.netnih.gov Using these methods, researchers have successfully separated the diastereomers of CEOOH bearing 13(RS)-9Z,11E-hydroperoxy-octadecadienoic acid (13(RS)-HPODE CE) for the first time, which is crucial for distinguishing between enzymatic and non-enzymatic oxidation pathways. mdpi.commdpi.com
Targeted lipidomics focuses on the detection and quantification of a predefined set of lipid molecules, including specific CEOOH species. This approach offers high sensitivity and specificity for studying the roles of these molecules in biological systems.
Using targeted LC-MS/MS methods, researchers have profiled major oxidation products of cholesteryl esters, including hydroperoxides derived from cholesteryl linoleate and arachidonate (B1239269), in human atherosclerotic plaques and plasma. researchgate.net For instance, specific CEOOHs such as Ch18:2-OOH, Ch20:5-OOH, Ch20:4-OOH, and Ch22:6-OOH have been associated with Intermediate Density Lipoprotein (IDL), while Ch20:4-OOH was uniquely detected in Very Low-Density Lipoprotein (VLDL). researchgate.net The development of targeted methods, often involving derivatization with reagents like 2-methoxypropene (B42093) (2-MxP) to improve stability and ionization, allows for the sensitive measurement of multiple fatty acyl hydroperoxides with short analysis times. nih.gov
The table below presents a selection of identified cholesteryl ester hydroperoxide species and their characteristic mass spectrometry data.
Interactive Data Table: Targeted Profiling of Cholesteryl Ester Hydroperoxides| CEOOH Species | Precursor Ion (m/z) (Positive-ion mode) | Biological Matrix | Key Fragmentation Ion (m/z) | Reference(s) |
|---|---|---|---|---|
| Cholesteryl oleate (B1233923) hydroperoxide (Ch18:1-OOH) | 700.6271 [M+NH₄]⁺ | Human Plasma | 369 | researchgate.net |
| Cholesteryl linoleate hydroperoxide (Ch18:2-OOH) | 698.6085 [M+NH₄]⁺ | Human Plasma, Atherosclerotic Plaque | 369 | researchgate.net |
| Cholesteryl arachidonate hydroperoxide (Ch20:4-OOH) | 722.6089 [M+NH₄]⁺ | Human Plasma, Atherosclerotic Plaque, VLDL, IDL | 369 | researchgate.net |
| Cholesteryl eicosapentaenoate hydroperoxide (Ch20:5-OOH) | 720.5901 [M+NH₄]⁺ | Human Plasma, IDL | 369 | researchgate.net |
| Cholesteryl docosahexaenoate hydroperoxide (Ch22:6-OOH) | 746.6088 [M+NH₄]⁺ | Human Plasma, IDL | 369 | researchgate.net |
High-resolution mass spectrometry (HRMS), using instruments like the Orbitrap, is paramount for the unambiguous identification and structural characterization of CEOOHs. researchgate.netnih.gov The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to precursor and fragment ions, which is essential for distinguishing between closely related or isobaric species. researchgate.netnih.gov
Comprehensive assessments using high-resolution C18 HPLC coupled with MS and MS/MS have enabled the detailed identification of various oxidized cholesteryl ester derivatives and their specific fragmentation patterns. researchgate.netnih.gov This level of detail is crucial for differentiating isomers and identifying novel oxidation products, such as aldehydic and carboxylic short-chain species resulting from the breakdown of the fatty acyl chain. nih.gov The ability to obtain high-mass-accuracy data was the key to identifying six distinct CEOOH molecules in human plasma and in copper-oxidized LDL and HDL, with a limit of detection around 0.1 pmol. researchgate.netnih.gov
Spectroscopic and Spectrophotometric Assays
Spectroscopic and spectrophotometric methods offer sensitive and widely accessible means for the detection and quantification of cholesteryl ester hydroperoxides (CEOOHs). These techniques primarily leverage the unique chemical features that arise from the lipid peroxidation process, such as conjugated diene systems and the hydroperoxide group itself.
UV-Vis Spectrophotometry for Conjugated Dienes
The oxidation of polyunsaturated fatty acid chains within cholesteryl esters leads to the rearrangement of double bonds, forming a conjugated diene system that absorbs ultraviolet (UV) light. This characteristic absorption provides a basis for spectrophotometric detection.
The primary products of lipid peroxidation, conjugated diene hydroperoxides, exhibit distinct absorption maxima depending on their stereochemistry. nih.gov Hydroperoxides with a cis,trans configuration typically absorb light around 242 nm, while trans,trans isomers absorb at approximately 233 nm. nih.gov High-performance liquid chromatography (HPLC) coupled with a UV detector set to 234 nm is a common method for measuring specific cholesteryl linoleate hydroperoxides formed during the oxidation of low-density lipoproteins (LDL). ahajournals.org This approach allows for the separation and quantification of hydroperoxides, enabling the kinetic analysis of their formation alongside the depletion of antioxidants. ahajournals.org
Second derivative spectrophotometry has been developed to enhance the precision and objectivity of detecting conjugated diene signals from lipid extracts, overcoming some of the difficulties associated with direct absorbance measurements. nih.gov Furthermore, novel spectroscopic titration methods have been proposed for the determination of total hydroperoxide content. One such method monitors the change in absorbance at 300 nm, which corresponds to the formation of a ferric-histidine chelate upon reaction with hydroperoxides, offering a convenient alternative to traditional iodometric methods. frontiersin.org
| Method | Analyte/Principle | Typical Wavelength (λmax) | Reference |
| Direct UV Spectrophotometry | trans,trans-conjugated diene hydroperoxides | 233 nm | nih.gov |
| HPLC-UV | Cholesteryl linoleate hydroperoxides | 234 nm | ahajournals.org |
| Direct UV Spectrophotometry | cis,trans-conjugated diene hydroperoxides | 242 nm | nih.gov |
| Spectroscopic Titration | Ferric-histidine chelate formation | 300 nm | frontiersin.org |
Fluorescence-based Probes for Lipid Hydroperoxides
Fluorescence-based methods provide high sensitivity and the capability for in-situ imaging of lipid hydroperoxides in biological systems. These techniques utilize probes that exhibit a change in their fluorescent properties upon selective reaction with hydroperoxides.
A variety of fluorescent probes have been developed for detecting lipid hydroperoxides. researchgate.net Some probes, like the near-infrared (NIR) tricarbocyanine diphenylphosphine (B32561) (TCP) probe, are designed to visualize lipid hydroperoxides (ROOH) in living cells, offering advantages such as reduced background fluorescence from biological systems. nih.gov Others, such as Spy-LHP, are highly selective for lipid hydroperoxides and show affinity for the lipid bilayer, making them suitable for live-cell imaging of phospholipid peroxides. nih.gov BODIPY-based probes are also widely used; for instance, cells can be loaded with BODIPY-labeled arachidonic acid, and the subsequent formation of lipid hydroperoxide-modified proteins can be imaged using fluorescence microscopy. researchgate.net This allows for the temporal and spatial tracking of lipid peroxidation within subcellular compartments. researchgate.net
Fluorescence imaging analysis has confirmed that in hepatocytes treated with oxidized LDL, lipid hydroperoxides accumulate in and overlap with neutral lipid droplets. nih.gov This co-localization highlights the role of these organelles in storing oxidized lipid species like CEOOH.
| Probe Name/Class | Principle of Detection | Application | Key Features |
| TCP (Tricarbocyanine diphenylphosphine) | Reaction with ROOH causes fluorescence response. | Live-cell imaging of lipid hydroperoxides. | Near-infrared (NIR) excitation/emission minimizes background fluorescence. nih.gov |
| BODIPY-C11 | Oxidation of the probe leads to a shift in fluorescence emission. | Monitoring lipid peroxidation kinetics in biomimetic systems. | Widely used for studying lipid peroxidation mechanisms. pnas.org |
| Spy-LHP | Highly selective reaction with lipid hydroperoxides. | Live-cell imaging of phospholipid peroxides. | High affinity for lipid bilayers; does not react with other ROS. nih.gov |
| BODIPY-labeled Arachidonic Acid | Incorporation into lipids; peroxidation leads to fluorescent adducts. | Imaging localization of protein adducts formed by reactive lipids. | Allows for tracking of lipid peroxidation products in subcellular compartments. researchgate.net |
Immunochemical Detection Strategies
Immunochemical methods utilize the high specificity of antibodies to detect and quantify target molecules. For cholesteryl ester hydroperoxides, these strategies often target the hydroperoxides themselves or, more commonly, the stable adducts they form with proteins.
Development and Application of Antibodies against this compound Adducts
The reactive nature of cholesteryl ester hydroperoxides and their secondary breakdown products, such as aldehydes, allows them to form covalent adducts with proteins. frontiersin.orgnih.gov These modified proteins present novel epitopes that can be targeted by specific antibodies.
Researchers have successfully developed monoclonal antibodies (mAbs) that specifically recognize oxidized cholesteryl ester (OxCE) covalent adducts. nih.gov For example, the mAb AG23 was generated by immunizing mice with OxCE-modified keyhole limpet hemocyanin. nih.gov This antibody specifically recognizes the OxCE modification on proteins, independent of the carrier protein itself. nih.gov Such antibodies are invaluable tools for developing immunoassays, like ELISAs, to measure OxCE associated with specific lipoproteins, such as apolipoprotein A-I (apoAI) or apolipoprotein B-100 (apoB-100), in plasma samples. nih.gov The development of these antibodies was guided by findings that polyoxygenated cholesteryl arachidonate hydroperoxides are biologically active and can induce inflammatory responses. nih.gov
Immunohistochemistry and Immunofluorescence for Tissue Localization
Once specific antibodies are developed, they can be employed in immunohistochemistry (IHC) and immunofluorescence (IF) to visualize the location of their targets within tissue samples. These techniques provide crucial spatial information about where cholesteryl ester hydroperoxides and their adducts accumulate in pathological conditions.
For instance, the anti-OxCE monoclonal antibody AG23 has been used to specifically stain atherosclerotic lesions in human carotid endarterectomy specimens, demonstrating the presence of these adducts within the plaque. nih.gov Similarly, other studies have used IHC to show that epitopes derived from oxidants like hypochlorous acid (produced by myeloperoxidase) co-localize with apolipoprotein A-I, the main protein in HDL, within the human artery wall. biorxiv.org The detection of lipid hydroperoxide- and aldehyde-modified proteins has been reported in a variety of pathological situations, including atherosclerosis, using immunohistochemical methods. google.com These techniques are critical for associating the presence of CEOOH with specific cell types and structures involved in disease processes.
Electrochemical Detection Methods
Electrochemical methods offer high sensitivity and are well-suited for the quantification of redox-active species like hydroperoxides. Detection can be either direct, targeting the hydroperoxide group, or indirect, measuring a product of an enzymatic reaction.
A direct and highly sensitive method involves the use of high-performance liquid chromatography (HPLC) coupled with an electrochemical detector based on a hanging mercury drop electrode. This technique allows for the baseline separation and determination of different cholesterol hydroperoxide (ChOOH) standards and phosphatidylcholine hydroperoxides. The detection limit for ChOOH using this method is less than 0.5 picomoles, surpassing other electrochemical detection methods in sensitivity and comparing favorably with other high-sensitivity HPLC-based approaches.
More commonly, electrochemical biosensors are used for the indirect detection of cholesterol. biorxiv.org These sensors typically immobilize enzymes like cholesterol esterase (ChEt) and cholesterol oxidase (ChOx) on an electrode surface. The enzymes catalyze the hydrolysis of cholesteryl esters and the subsequent oxidation of cholesterol, which produces hydrogen peroxide (H₂O₂). biorxiv.org The generated H₂O₂ is then electrochemically detected, and its concentration is proportional to the initial amount of cholesterol ester. While robust, this method measures total cholesterol after hydrolysis rather than directly quantifying the this compound molecule itself.
| Detection Strategy | Principle | Target Analyte | Key Features |
| Direct Detection | HPLC with reductive mode electrochemical detection on a mercury drop. | Cholesterol Hydroperoxide (ChOOH) | High sensitivity (LOD < 0.5 pmol); separates different hydroperoxide species. |
| Indirect Detection | Enzymatic sensor with Cholesterol Esterase and Cholesterol Oxidase. | Hydrogen Peroxide (H₂O₂) | Measures total cholesterol content after enzymatic conversion; widely used in biosensors. biorxiv.org |
Sample Preparation and Derivatization Strategies for Complex Biological Matrices
Lipid Extraction Techniques
The initial step in the analysis of cholesteryl ester hydroperoxides from biological samples is the extraction of lipids from the aqueous environment of cells and bodily fluids. The choice of extraction method is crucial as it must efficiently isolate nonpolar lipids like cholesteryl esters while minimizing the degradation of the hydroperoxide group.
Commonly employed techniques involve liquid-liquid extractions using various solvent systems. A widely used method for neutral lipids, including cholesteryl esters, is an extraction with a mixture of isooctane (B107328) and ethyl acetate. nih.gov Another established protocol is the Folch method, which utilizes a chloroform (B151607) and methanol (B129727) mixture, or its safer modification by Bligh and Dyer that replaces chloroform with dichloromethane. nih.govnih.gov The ratio of the sample to the solvent is a critical parameter that can significantly influence the lipid yield. nih.gov For instance, a sample-to-solvent ratio of 1:20 (v/v) has been suggested for optimal lipid recovery with the Folch and Bligh and Dyer methods. nih.gov
For more targeted analyses, specific solvent systems can be employed. For example, n-hexane-isopropanol has been recommended for the extraction of non-polar lipids such as free fatty acids and cholesteryl esters. nih.gov In some protocols, after an initial extraction with a non-polar solvent like hexane, the remaining aqueous/methanol layer can be further extracted with chloroform to isolate more polar lipids. nih.gov Solid-phase extraction (SPE) is another technique utilized, particularly for isolating specific lipid classes like free fatty acids and oxylipins. nih.gov
To prevent the decomposition of the labile hydroperoxide group during extraction, antioxidants such as butylated hydroxytoluene (BHT) are often added to the extraction solvents. mdpi.com Additionally, reducing agents like stannous chloride (SnCl₂) can be added to the sample immediately after collection to stabilize the hydroperoxides. nih.gov
Below is a table summarizing various lipid extraction techniques used for the analysis of cholesteryl esters and their hydroperoxides.
| Extraction Method | Solvent System | Target Lipids | Key Considerations | References |
| Folch Method | Chloroform:Methanol | General Lipids | High solvent volume can improve yield. | nih.gov |
| Bligh and Dyer Method | Dichloromethane:Methanol:Water | General Lipids | Safer alternative to chloroform-based methods. | nih.gov |
| Isooctane/Ethyl Acetate | Isooctane:Ethyl Acetate (75:25 v/v) | Neutral Lipids | Effective for cholesteryl esters. | nih.gov |
| Hexane/Isopropanol | n-Hexane:Isopropanol | Non-polar Lipids | Suitable for free fatty acids and cholesteryl esters. | nih.gov |
| Solid-Phase Extraction (SPE) | C18 stationary phase | Free Fatty Acids, Oxylipins | Allows for fractionation of lipid classes. | nih.gov |
Hydroperoxide Stabilization and Derivatization for Analysis
Due to the inherent instability of the hydroperoxide moiety, stabilization and derivatization are often necessary steps to ensure accurate and sensitive analysis of CEOOHs, particularly when using gas chromatography-mass spectrometry (GC-MS). nih.govbiorxiv.org
One common strategy involves the reduction of the hydroperoxide to a more stable hydroxyl group. This can be achieved using various reducing agents. Following reduction, the resulting cholesteryl ester hydroxides can be further derivatized to enhance their volatility and ionization efficiency for GC-MS analysis. nih.gov A multi-step derivatization process may include hydrogenation, transmethylation, and trimethylsilylation. nih.gov For instance, silylation of the hydroxyl group can be performed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
Another approach involves derivatizing the hydroperoxide group itself to form a more stable derivative. For example, reaction with 2-methoxypropene (2-MxP) can protect the hydroperoxyl group. mdpi.com This derivatization has been shown to improve stability and enhance ionization efficiency in positive mode mass spectrometry. dntb.gov.ua For the analysis of species containing a ketone or aldehyde group, derivatization with methoxyamine can be critical for their identification by converting the oxo moiety to a methoxime. nih.gov
Fluorescent labeling is another derivatization strategy that can be employed for detection. Diphenyl-1-pyrenylphosphine (DPPP) can be used to react with hydroperoxides, forming fluorescent derivatives that can be detected with high sensitivity. nih.gov
The choice of derivatization strategy depends on the analytical platform being used. While GC-MS methods often require derivatization to improve volatility, some liquid chromatography-mass spectrometry (LC-MS) methods have been developed that can analyze CEOOHs without chemical derivatization, simplifying sample preparation. biorxiv.org
The following table outlines several derivatization strategies for the analysis of cholesteryl ester hydroperoxides.
| Derivatization Strategy | Reagent(s) | Purpose | Analytical Technique | References |
| Reduction and Silylation | Reducing agent (e.g., NaBH₄), BSTFA | Stabilize hydroperoxide as a hydroxyl group and increase volatility. | GC-MS | nih.govnih.gov |
| Methoxypropene Derivatization | 2-Methoxypropene (2-MxP) | Protect the hydroperoxyl group and improve stability. | LC-MS | mdpi.com |
| Methoximation | Methoxyamine | Derivatize ketone and aldehyde groups for identification. | MS | nih.gov |
| Fluorescent Labeling | Diphenyl-1-pyrenylphosphine (DPPP) | Increase detection sensitivity. | TLC, GC-MS | nih.gov |
| Transmethylation and Trimethylsilylation | - | Form methyl ester/trimethylsilylether derivatives for GC-MS analysis. | GC-MS | nih.gov |
Experimental Models and Approaches in Cholesteryl Ester Hydroperoxide Research
In Vitro Cellular Models for Oxidative Stress Studies
In vitro models provide a controlled environment to dissect the specific cellular and molecular impacts of CEOOH.
Endothelial Cell Lines and Macrophage Models
Endothelial cells and macrophages are central to the development of atherosclerosis, a condition closely associated with lipid peroxidation. Consequently, cell lines of these types are critical tools in CEOOH research. Studies have demonstrated that minimally oxidized LDL (mmLDL), which contains biologically active oxidized cholesteryl esters (OxCEs), can trigger inflammatory responses and lipid accumulation in macrophages. nih.gov A specific polyoxygenated cholesteryl ester, derived from cholesteryl arachidonate (B1239269), has been identified as a key component of mmLDL that activates macrophages. nih.gov
Macrophage models, including primary mouse peritoneal macrophages and the RAW264.7 cell line, are used to study how CEOOH affects cholesterol metabolism. nih.gov For instance, a specific cholesteryl ester hydroperoxide, ch-13(c,t)-HpODE, has been shown to inhibit cholesterol uptake in macrophages. nih.gov This inhibition is linked to the LXRα-IDOL-LDLR pathway. nih.gov The J774 murine macrophage cell line is another valuable model for studying cholesteryl ester hydrolysis and clearance, fundamental processes in foam cell formation. nih.govdntb.gov.ua
| Cell Model | Cell Type | Key Research Findings Related to CEOOH |
| Primary Mouse Peritoneal Macrophages | Macrophage | CEOOH inhibits cholesterol uptake via the LXRα-IDOL-LDLR pathway. nih.gov |
| RAW264.7 | Macrophage (murine) | Used to investigate the effects of CEOOH on cholesterol metabolism. nih.gov |
| J774 | Macrophage (murine) | Employed to study the regulation of cholesteryl ester hydrolysis and clearance to HDL. nih.govdntb.gov.ua |
| Human Aortic Endothelial Cells (HAEC) | Endothelial | Mechanisms of OxLDL-induced activation relevant to atherosclerosis are studied in endothelial cells. nih.gov |
Cell Culture Systems for Studying Lipid Peroxidation
General cell culture systems are fundamental for exploring the mechanisms of lipid peroxidation. These systems allow researchers to induce the formation of lipid hydroperoxides like CEOOH under controlled conditions, often by exposing cells to pro-oxidants. A primary application of these models is to screen for compounds with potential antioxidant activity. Furthermore, they are used to investigate the enzymatic and non-enzymatic pathways involved in lipid peroxidation. For example, cell culture systems have been used to test the ability of human serum to promote the efflux of cellular cholesterol, a process that is intrinsically linked to the management of cellular lipid levels and the prevention of lipid peroxidation. nih.gov Advanced analytical techniques are often paired with these cell culture systems to precisely identify and quantify specific lipid peroxidation products.
Co-culture Systems and 3D Cell Models
To more accurately replicate the intricate environment of living tissues, researchers are increasingly utilizing co-culture and three-dimensional (3D) cell models. mdpi.comresearchgate.net Co-culture systems, which involve growing different cell types together, such as endothelial cells with macrophages or adipocytes, allow for the study of cell-to-cell communication and its role in pathologies like atherosclerosis. mdpi.com For instance, the interaction between endothelial cells and adipocytes is crucial for adipose tissue function, and optimized co-culture conditions have been developed to study these interactions. mdpi.com
3D models, like spheroids and organoids, offer a more physiologically relevant setting by mimicking the natural architecture and cell-matrix interactions of tissues. mdpi.comfrontiersin.org While 2D culture models have been used extensively, 3D models are emerging as superior systems for studying aspects of cholesterol metabolism and its deregulation, as they can reveal differential responses compared to 2D settings. frontiersin.org The development of 3D co-culture models, such as those modeling the intestinal mucosa with immune cells, provides a sophisticated platform to test the effects of various substances under conditions that mimic inflammation. nih.gov These advanced models hold significant potential for future investigations into the tissue-specific roles of CEOOH.
Ex Vivo Tissue and Organ Perfusion Systems
Ex vivo models serve as an intermediate step between in vitro cell studies and in vivo animal research, allowing for the examination of complex biological processes in an integrated organ or tissue system.
Isolated Heart Perfusion Models
The isolated perfused heart technique is a powerful tool for cardiovascular research, providing a controlled environment to model cardiac diseases and assess therapies at the organ level. nih.gov This model is particularly useful for studying the effects of ischemia-reperfusion injury, a condition characterized by significant lipid peroxidation. In a porcine model of ischemia and reperfusion, it was found that cholesteryl esters accumulate in the infarcted area and the bordering myocardium, indicating derangements in lipid metabolism. nih.gov This accumulation was associated with the upregulation of lipoprotein receptors. nih.gov Isolated heart models allow for the direct perfusion of substances like CEOOH to study their immediate effects on cardiac function, metabolism, and tissue injury without the confounding influences of the whole body. nih.gov
Organ Slice Cultures for Mechanistic Investigations
Organ slice cultures, particularly precision-cut liver slices, maintain the complex multicellular structure and function of the original tissue, making them a valuable in vitro model. researchgate.net This technique allows for the study of drug metabolism and toxicity in a context that preserves cell-cell and cell-matrix interactions. researchgate.net While the liver has been the primary organ studied with this method, the use of slices from other organs is increasing. researchgate.net These models are well-suited for mechanistic investigations into how a compound like CEOOH is metabolized within an organ and how it influences tissue-level responses such as inflammation and injury. The ability to integrate gene expression analysis with functional and morphological assessments in organ slices enhances their potential for defining the molecular pathways affected by lipid hydroperoxides. researchgate.net
Genetically Engineered Animal Models
Genetically engineered animal models have become indispensable tools for investigating the complex roles of cholesteryl ester hydroperoxides (CEOOHs) in various diseases. These models allow for the precise manipulation of genes involved in lipid metabolism and oxidation, providing critical insights into the mechanisms underlying the formation and pathological consequences of CEOOHs.
Diet-induced Atherosclerosis Models
Diet plays a significant role in the development of atherosclerosis, and various animal models are used to study the impact of dietary components on this disease process. nih.gov These models are particularly relevant for investigating the formation of CEOOHs, as high-fat and high-cholesterol diets provide an abundance of substrate for lipid oxidation.
Rodents, such as mice and hamsters, are commonly used for these studies. researchgate.netnih.gov By feeding these animals a "Western-type" diet, which is rich in saturated fat and cholesterol, researchers can induce hypercholesterolemia and the development of atherosclerotic lesions that contain CEOOHs. researchgate.netmdpi.com
Key aspects of diet-induced models include:
Animal Species : Rabbits and rhesus monkeys have also been historically used in diet-induced atherosclerosis research. nih.govnih.gov However, genetically modified mice have become the preferred model due to the ability to control for genetic background. mdpi.com While Golden-Syrian hamsters show some similarities to human lipoprotein metabolism, their response to diet-induced atherosclerosis can be inconsistent. nih.gov
Diet Composition : The specific composition of the atherogenic diet can be varied to study the effects of different types of fats and levels of cholesterol. gsconlinepress.com These diets typically lead to a significant increase in plasma cholesterol levels, which in turn increases the substrate available for the formation of CEOOHs within lipoproteins and arterial walls. mdpi.com
Research Findings : Studies using these models have successfully demonstrated the accumulation of CEOOHs in atherosclerotic lesions. nih.gov For example, research on hyperlipidemic ApoE-deficient mice fed a high-fat diet has identified specific, complex CEOOHs in the extracts of their atherosclerotic lesions, highlighting the in vivo relevance of these oxidized lipids. nih.govnih.gov
Table 2: Common Dietary Components in Diet-Induced Atherosclerosis Models for CEOOH Research
| Dietary Component | Purpose | Effect on Animal Model |
|---|---|---|
| High Cholesterol | To induce hypercholesterolemia | Elevates plasma LDL-C levels, providing substrate for oxidation into CEOOHs researchgate.netmdpi.com |
| High Saturated Fat | To mimic a "Western-type" diet and promote hyperlipidemia | Increases circulating cholesterol levels and contributes to atherosclerotic plaque formation researchgate.net |
| Cholic Acid | Often added to mouse diets | To enhance cholesterol absorption and promote a more severe hypercholesterolemia mdpi.com |
Models of Neurodegenerative Diseases
Recent evidence has increasingly implicated cholesteryl ester accumulation in the pathology of neurodegenerative disorders such as Alzheimer's disease (AD). nih.govresearchgate.net Animal models of these diseases are now being used to investigate the potential role of CEOOHs in the brain.
Key findings from these models include:
Cholesteryl Ester Accumulation : Abnormal accumulation of cholesteryl esters has been observed in the brains of mouse models of AD, including those that overexpress the amyloid-beta precursor protein (APP) or are deficient in APOE or the triggering receptor expressed on myeloid cells 2 (TREM2). nih.gov This accumulation creates a lipid-rich environment where the formation of CEOOHs is likely to occur.
Oxidative Stress : Neurodegenerative diseases are often associated with high levels of oxidative stress. This oxidative environment can promote the peroxidation of accumulated cholesteryl esters, leading to the formation of CEOOHs which may contribute to neuronal damage.
Future Directions : While the direct measurement of CEOOHs in these models is an emerging area of research, the established link between cholesteryl ester accumulation and neurodegeneration in these models provides a strong rationale for future studies focusing on the specific contribution of their oxidized products. nih.gov Research is also exploring the impact of oxysterols, such as 27-hydroxycholesterol, in mouse models of neurodegeneration, which is relevant as these can be esterified and contribute to the pool of oxidized cholesteryl esters. nih.govki.se
Biochemical and Biophysical Techniques for Mechanistic Elucidation
To unravel the fundamental mechanisms by which cholesteryl ester hydroperoxides exert their biological effects, a range of sophisticated biochemical and biophysical techniques are employed. These methods allow for the detection of reactive radical species and the study of molecular interactions in controlled environments.
Electron Spin Resonance (ESR) for Radical Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the direct detection and characterization of molecules with unpaired electrons, such as free radicals. nih.gov Given that the formation and reactions of CEOOHs often involve radical intermediates, ESR is an invaluable tool in this field of research.
Spin Trapping : A major challenge in studying biological radicals is their extremely short half-life. semanticscholar.org To overcome this, a technique called "spin trapping" is used. nih.gov This involves adding a "spin trap" molecule that reacts with the unstable radical to form a more stable radical product, known as a spin adduct, which can then be detected by ESR. semanticscholar.orgnih.gov
Identifying Radical Species : The resulting ESR spectrum provides information about the type of radical that was trapped. This has been used to identify hydroxyl and superoxide (B77818) radicals generated during lipid peroxidation processes. nih.govnih.gov By analyzing the hyperfine coupling constants of the ESR signal, researchers can gain insights into the structure of the original, short-lived radical. researchgate.net
Applications in Lipid Peroxidation : ESR has been used to study the formation of radicals during the autoxidation of lipids, providing evidence for the generation of reactive oxygen species that can lead to the formation of CEOOHs. nih.gov The combination of ESR with other techniques like liquid chromatography and mass spectrometry (LC/ESR/MS) allows for the separation and identification of different radical adducts formed during the peroxidation of polyunsaturated fatty acids. semanticscholar.org
Liposome and Membrane Model Systems for Interaction Studies
To study the interactions of CEOOHs with cell membranes and their transfer between different lipid environments in a simplified and controlled manner, researchers utilize model systems such as liposomes and artificial membranes. nih.gov
Liposomes as a Model : Liposomes are microscopic vesicles composed of a lipid bilayer, which can be made with a defined lipid composition. nih.gov They serve as a simple model of a cell membrane. Researchers can incorporate CEOOHs into the membrane of donor liposomes and monitor their transfer to acceptor liposomes. nih.gov
Studying Intermembrane Transfer : Studies using liposomes have shown that CEOOHs can be transferred between membranes. nih.gov The rate of this transfer can be influenced by the specific isomeric form of the CEOOH, with more hydrophilic species tending to transfer more rapidly. nih.gov This spontaneous transfer of CEOOHs suggests a potential mechanism for the propagation of oxidative damage between cells and lipoproteins.
Investigating Cytotoxic Effects : Liposomes containing CEOOHs have been used to deliver these oxidized lipids to cells in culture. nih.gov This allows for the investigation of the specific cytotoxic and metabolic effects of CEOOHs, independent of the other components of oxidized lipoproteins. For example, liposome-delivered 7-hydroperoxycholesterol (7-OOH) has been shown to induce lipid peroxidation and impair steroidogenesis in Leydig cells. nih.gov These model systems provide a crucial link between the fundamental biophysical properties of CEOOHs and their biological consequences.
Application of Omics Technologies in this compound Research
The investigation of cholesteryl ester hydroperoxides (CEOOHs) and their roles in biological systems has been significantly advanced by the application of high-throughput "omics" technologies. These approaches, including lipidomics, proteomics, and transcriptomics, allow for a comprehensive, systems-level analysis of the molecular landscape affected by these oxidized lipids. By providing detailed profiles of lipids, proteins, and gene expression, omics technologies offer invaluable insights into the mechanisms through which CEOOHs contribute to cellular function and pathology.
Lipidomics for Comprehensive Cholesteryl Ester Profiling
Lipidomics, the large-scale study of lipids, is a cornerstone of CEOOH research. Given that cholesteryl ester hydroperoxides are direct products of lipid peroxidation, advanced analytical techniques are required for their detection, characterization, and quantification within complex biological samples. nih.gov Dysregulation of cholesterol metabolism is a major risk factor for various diseases, and the oxidation of cholesteryl esters (CE) in lipoproteins generates a range of oxidized products, with hydroperoxides being a major component. nih.gov
Targeted lipidomic approaches using liquid chromatography-mass spectrometry (LC-MS) have become indispensable. biorxiv.org Researchers have developed robust and sensitive LC-MS methods to profile not only cholesterol and its esters but also their oxidized derivatives from biological samples. nih.govbiorxiv.org For instance, a method utilizing a reversed-phase liquid chromatography coupled with an Orbitrap mass spectrometer was developed to successfully identify and characterize CEOOH molecules in human lipoproteins. nih.gov These methods allow for the separation and identification of specific CEOOH species based on the fatty acid esterified to cholesterol.
Studies employing these techniques have successfully profiled oxidized cholesteryl esters (oxCEs) in human plasma, revealing significant elevations in certain species in patients with myocardial infarction compared to control groups. nih.gov This highlights the potential of oxCE profiles as biomarkers for cardiovascular disease. nih.gov The primary cholesteryl esters found in mammalian tissues are monounsaturated and polyunsaturated variants, which are particularly susceptible to oxidation. biorxiv.orgbiorxiv.org
Table 1: Cholesteryl Ester Hydroperoxides (CEOOHs) and Related Oxidized Species Identified via Lipidomics
| Oxidized Cholesteryl Ester Species | Parent Cholesteryl Ester | Biological Matrix | Analytical Method | Research Finding |
| oxLA-CE (Oxidized Cholesteryl Linoleate) | Cholesteryl Linoleate (B1235992) | Human Plasma | Targeted Lipidomics (LC-MS) | Levels are significantly elevated in patients with myocardial infarction. nih.gov |
| oxAA-CE (Oxidized Cholesteryl Arachidonate) | Cholesteryl Arachidonate | Human Plasma | Targeted Lipidomics (LC-MS) | Levels are significantly elevated in patients with myocardial infarction. nih.gov |
| ch-13(c,t)-HpODE | Cholesteryl Linoleate | Human Plasma, Mouse Model | Targeted Lipidomics (LC-MS) | A major oxidation product; administration increases plasma cholesterol in mice. nih.gov |
| CEOOHs (General) | Various CEs | Human LDL and HDL | Reversed-Phase LC-Orbitrap MS | Method developed for detailed characterization of various CEOOH molecules. nih.gov |
Proteomics for Identifying Protein Adducts and Pathway Changes
Proteomics provides critical tools for understanding the downstream consequences of CEOOH formation, particularly the modification of proteins and the alteration of cellular pathways. While CEOOHs themselves can be reactive, their breakdown into secondary products, such as reactive aldehydes like secosterols, leads to the formation of covalent adducts with proteins, altering their structure and function. acs.orgnih.gov
The identification of these adducted proteins is challenging but has been facilitated by specialized proteomic workflows. These methods often involve the enrichment of modified proteins or peptides, for example, through hydrophobic separation techniques, followed by analysis with tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov Such analyses can reveal unique fragmentation patterns that serve as signatures for specific types of modifications. acs.org For example, studies on cholesterol ozonolysis products established that secosterols A and B are highly reactive species that readily form adducts with proteins like human serum albumin. nih.gov
Beyond direct adduction, proteomics can also quantify changes in the protein landscape of cellular compartments where cholesteryl esters are stored, such as lipid droplets (LDs). Comparative proteomic studies have analyzed the protein composition of LDs enriched with cholesteryl esters versus those enriched with triacylglycerols. nih.gov These studies found distinct protein profiles, with dozens of proteins being differentially abundant, suggesting specialized functions related to the type of neutral lipid stored. nih.gov For instance, in steroidogenic cells, 61 proteins were found to be elevated in cholesteryl ester-enriched LDs compared to triacylglycerol-enriched LDs, including the structural protein vimentin. nih.gov
Table 2: Proteins and Pathways Implicated in Cholesteryl Ester Oxidation Research
| Protein/Pathway | Experimental Context | Proteomic Approach | Key Finding |
| Human Serum Albumin (HSA) | Adduction by cholesterol ozonolysis products (secosterols) | Hydrophobic enrichment, LC-MS/MS | Secosterols A and B, derived from cholesterol oxidation, readily form adducts with HSA. nih.gov |
| Vimentin | Comparison of CE-enriched vs. TAG-enriched lipid droplets | Comparative proteomics, Selected Reaction Monitoring (SRM) MS | Protein expression is elevated in cholesteryl ester-enriched lipid droplets in rat granulosa cells. nih.gov |
| Prenylcysteine Lyase (PCL1) | Proteomic analysis of human LDL | Liquid-phase IEF, Mass Spectrometry | Identified as a novel protein component of LDL that can generate hydrogen peroxide, contributing to an oxidative environment. unimi.it |
| Various Proteins (61 total) | Comparison of CE-enriched vs. TAG-enriched lipid droplets | Comparative proteomics | Found to be elevated in CE-enriched lipid droplets, suggesting specialized protein machinery. nih.gov |
Transcriptomics for Gene Expression Analysis in Model Systems
Transcriptomics offers a powerful lens through which to view the cellular response to cholesteryl ester accumulation and oxidation at the level of gene expression. By sequencing the entire complement of RNA in a cell or tissue (RNA-seq), researchers can identify which genes are activated or suppressed in response to specific stimuli, such as exposure to oxidized lipoproteins that lead to the intracellular accumulation of cholesteryl esters and their hydroperoxides. nih.gov
In a human liver-derived cell line, exposure to oxidized LDL (oxLDL) resulted in the formation of lipid droplets enriched with cholesteryl ester hydroperoxides and was associated with significant changes in the expression of genes involved in lipid metabolism. researchgate.net Similarly, transcriptome analysis in cardiomyocyte models revealed that the lipid accumulation induced by aggregated LDL, which increases intracellular cholesteryl esters, impairs gene expression profiles crucial for cardiac function. nih.gov
These studies have identified specific genes and entire signaling pathways that are perturbed. For example, in cardiomyocytes, the accumulation of cholesteryl esters led to the downregulation of genes involved in the insulin (B600854) signaling pathway, glucose uptake, calcium cycling, and cholesterol efflux. nih.gov In macrophages, cholesterol loading has been shown to significantly alter the expression of numerous transcripts and enrich pathways related to lysosome function and the endoplasmic reticulum (ER) stress response, both of which are implicated in atherosclerosis. plos.org These transcriptomic findings provide a mechanistic link between the presence of oxidized cholesteryl esters and the resulting cellular dysfunction.
Table 3: Gene Expression Changes in Response to Oxidized Cholesteryl Ester Accumulation
| Gene/Pathway | Model System | Experimental Condition | Transcriptomic Finding |
| LIPE, FASN, SCD1, ATGL, CAT | Human Liver-Derived C3A Cells | Exposure to oxidized LDL (oxLDL) | Expression altered, associated with CE-OOH-enriched lipid droplet formation. researchgate.net |
| Insulin Signaling Pathway (Insr, Pik3ip1) | HL-1 Cardiomyocytes | Exposure to aggregated LDL (aggLDL) | Gene expression was significantly decreased, impairing insulin response. nih.gov |
| Glucose Uptake (Slc2a4) | HL-1 Cardiomyocytes | Exposure to aggregated LDL (aggLDL) | Gene expression was decreased, suggesting impaired glucose metabolism. nih.gov |
| Cholesterol Efflux (Abca1) | HL-1 Cardiomyocytes | Exposure to aggregated LDL (aggLDL) | Gene expression was decreased, indicating reduced cholesterol removal capacity. nih.gov |
| Lysosome Pathway | Mouse Macrophages | Cholesterol Loading | Pathway was significantly enriched with transcripts regulated by cholesterol, suggesting altered lysosomal function. plos.org |
| Cytokine-Cytokine Receptor Interaction | Mouse Macrophages | Cholesterol Loading | Pathway was significantly enriched, indicating an inflammatory response. plos.org |
Future Directions and Emerging Concepts in Cholesteryl Ester Hydroperoxide Research
Development of Novel Therapeutic Strategies Targeting Cholesteryl Ester Oxidation
The central role of oxidized low-density lipoprotein (LDL) and its components, like CEOOHs, in atherosclerosis has spurred the development of therapies aimed at mitigating lipid oxidation and its downstream consequences. nih.gov While broad-spectrum antioxidants have shown limited success in large clinical trials, more targeted strategies are emerging. nih.gov
Future therapeutic avenues are expected to focus on several key areas:
Enzyme Inhibition: Enzymes such as 12/15-lipoxygenase (12/15-LO) and myeloperoxidase are key catalysts in the formation of oxidized cholesteryl esters. nih.gov Developing specific inhibitors for these enzymes could prevent the initial formation of CEOOHs in the vascular wall.
Targeting Downstream Signaling: CEOOHs exert their pathological effects by activating specific signaling pathways, such as those involving Toll-like receptor 4 (TLR4). nih.gov Strategies aimed at blocking these specific receptor interactions or downstream signaling cascades could neutralize the pro-inflammatory effects of CEOOHs without the need for systemic antioxidants. nih.gov
Advanced Lipid-Lowering Therapies: While traditional statins are effective at lowering LDL cholesterol, newer agents may also impact cholesteryl ester oxidation. mdpi.com Research into agents like proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors, bempedoic acid, and ANGPTL3 inhibitors is ongoing to understand their full range of effects on lipid metabolism and oxidation. mdpi.comresearchgate.net Cholesteryl ester transfer protein (CETP) inhibitors, for instance, were developed to raise HDL-C levels by altering the exchange of cholesteryl esters and triglycerides, which could indirectly affect the landscape of cholesteryl ester oxidation. mdpi.comjacc.org
Stabilizing Lipoproteins: The susceptibility of LDL particles, particularly small, dense LDL, to oxidation is a key factor in CEOOH formation. ahajournals.orgnih.gov Therapeutic approaches that modify the structure or composition of LDL to enhance its oxidative resistance represent another promising direction.
| Therapeutic Strategy | Mechanism of Action | Potential Impact on Cholesteryl Ester Oxidation | Reference |
|---|---|---|---|
| 12/15-Lipoxygenase (12/15-LO) Inhibitors | Block the enzymatic oxygenation of polyunsaturated fatty acids within cholesteryl esters. | Directly reduces the formation of specific CEOOH species. | nih.gov |
| Toll-like Receptor 4 (TLR4) Antagonists | Inhibit the binding of oxidized lipids, including CEOOHs, to TLR4 on immune cells like macrophages. | Blocks the pro-inflammatory signaling induced by CEOOHs. | nih.gov |
| CETP Inhibitors (e.g., Torcetrapib, Anacetrapib) | Inhibit the transfer of cholesteryl esters from HDL to LDL and VLDL. | Alters the distribution and metabolism of cholesteryl esters, potentially influencing their susceptibility to oxidation. | mdpi.comjacc.orgnih.gov |
| PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab) | Increase the number of LDL receptors on the liver, enhancing LDL clearance from the blood. | Reduces the overall pool of LDL available for oxidation. | mdpi.com |
Identification of Biomarkers of Cholesteryl Ester Hydroperoxide-Mediated Damage
The presence of CEOOHs in plasma and atherosclerotic lesions has established them as valuable biomarkers for oxidative stress and cardiovascular disease (CVD). researchgate.netnih.gov A targeted lipidomic approach has shown that levels of oxidized cholesteryl esters (oxCEs) in human plasma are associated with various types of CVD and are significantly higher in patients who have had a myocardial infarction. nih.govdoaj.org
Future research will focus on refining the use of CEOOHs as biomarkers:
Specificity and Prediction: Identifying specific CEOOH species (e.g., those derived from cholesteryl linoleate (B1235992) vs. cholesteryl arachidonate) that are most strongly predictive of specific disease states or outcomes. This compound (CE-OOH) has been highlighted as a potential biomarker for lipid peroxidation in blood plasma to monitor the progression of various diseases. researchgate.net
Early Detection: Assessing whether rising levels of CEOOHs can serve as an early warning sign for the onset of atherosclerosis, long before clinical symptoms appear. CEOOH accumulates in atherosclerotic plaques as the lesions progress. researchgate.net
Monitoring Therapeutic Efficacy: Using CEOOH levels to monitor the effectiveness of antioxidant or lipid-lowering therapies in individual patients.
| Biomarker | Associated Condition(s) | Method of Detection | Key Findings | Reference |
|---|---|---|---|---|
| Oxidized Cholesteryl Esters (oxCEs) in plasma | Cardiovascular Disease (CVD), Myocardial Infarction | Targeted Lipidomics, Mass Spectrometry | Levels are significantly elevated in patients with myocardial infarction and associated with different types of CVD. | nih.govdoaj.org |
| This compound (CE-OOH) | Atherosclerosis, Hyperlipidemia, Diabetes | Liquid Chromatography-Mass Spectrometry (LC-MS) | Accumulates in atherosclerotic plaques as lesions develop; used as an index of lipid peroxidation. | researchgate.netnih.gov |
| Cholesteryl Arachidonate (B1239269) Hydroperoxides | Atherosclerotic Lesions | LC-MS | Found in extracts of atherosclerotic lesions from hyperlipidemic mice. | nih.gov |
Integration of Multi-Omics Data for Systems Biology Understanding
To fully comprehend the role of CEOOHs in health and disease, a systems biology approach is necessary. This involves integrating data from various "omics" platforms to build comprehensive models of the biological pathways influenced by cholesteryl ester oxidation.
Lipidomics: Provides detailed quantitative analysis of the full spectrum of oxidized and non-oxidized lipid species, allowing researchers to see how the lipid landscape changes in response to oxidative stress. nih.gov
Proteomics: Can identify proteins that are adducted and modified by reactive CEOOH degradation products, such as core-aldehydes, revealing downstream functional consequences. nih.gov It can also identify changes in the abundance of proteins involved in lipid metabolism and inflammation. nih.gov
Genomics and Transcriptomics: Can uncover genetic predispositions to higher levels of lipid oxidation and identify the gene expression networks that are switched on or off by CEOOH-mediated signaling. nih.gov
By integrating these datasets, researchers can move from simply identifying correlations to understanding the causal networks that link CEOOH formation to cellular dysfunction and disease pathology. nih.gov This approach can help discover new low-frequency genetic variants associated with lipid levels and reveal how different molecular layers, like DNA methylation and gene expression, contribute to disease susceptibility. nih.gov
Advanced Imaging Techniques for In Vivo Detection
A significant challenge in the field has been the inability to visualize and quantify CEOOHs directly within living organisms (in vivo). The development of advanced imaging techniques is a critical future direction that could revolutionize the diagnosis and study of diseases involving lipid peroxidation.
Positron Emission Tomography (PET): PET is a highly sensitive molecular imaging technique. nih.govresearchgate.net The development of radiotracers that specifically bind to CEOOHs or related oxidized lipid structures could allow for the non-invasive quantification of oxidative stress in atherosclerotic plaques. nih.gov
Magnetic Resonance Imaging (MRI): Advanced MRI techniques can provide detailed information about plaque composition. nih.gov Future development could lead to MRI contrast agents that are sensitive to the microenvironment created by oxidized lipids, offering another modality for in vivo detection. nih.govresearchgate.net
Photoacoustic Imaging (PAI): PAI combines light and sound to create high-resolution images. nih.gov Its ability to differentiate between different biological molecules based on their light absorption spectra holds promise for specifically detecting the chemical signatures of oxidized lipids within tissues. nih.gov
Ultrasound Molecular Imaging: Researchers are exploring micro- and nanobubbles that react with specific molecules, like hydrogen peroxide, to enhance ultrasound signals. nih.gov A similar principle could be applied to develop agents that react with the hydroperoxide group of CEOOHs, making atherosclerotic inflammation visible via ultrasound. nih.gov
| Imaging Technique | Principle | Potential Application for CEOOH Detection | Reference |
|---|---|---|---|
| Positron Emission Tomography (PET) | Detects gamma rays emitted by a positron-emitting radiotracer. | Using a tracer that binds specifically to CEOOHs to quantify plaque oxidation. | nih.govresearchgate.net |
| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to create detailed images of organs and tissues. | Developing contrast agents that change their properties in the oxidized lipid environment of a plaque. | nih.govresearchgate.net |
| Photoacoustic Imaging (PAI) | Combines laser optics and ultrasound to visualize tissue based on light absorption. | Leveraging the unique spectroscopic signature of oxidized lipids for high-contrast imaging. | nih.gov |
| Ultrasound with Molecular Probes | Detects echoes from high-frequency sound waves; probes can create localized contrast. | Designing nanoprobes that react with the hydroperoxide group to generate a detectable signal. | nih.gov |
Elucidation of Novel Signaling Roles for Cholesteryl Ester Hydroperoxides
It is now clear that CEOOHs are not merely inert byproducts of oxidative damage but are biologically active signaling molecules. nih.gov They can initiate complex intracellular signaling cascades that contribute to inflammation and disease progression.
Recent research has uncovered several key pathways activated by CEOOHs:
LXRα-IDOL-LDLR Pathway: One study found that a specific CEOOH, cholesteryl-13(cis, trans)-hydroperoxy-octadecadienoate, inhibits cholesterol uptake in macrophages and hepatocytes by modulating the Liver X Receptor α (LXRα)-Inducible Degrader of the LDL Receptor (IDOL)-Low-Density Lipoprotein Receptor (LDLR) pathway. nih.govdoaj.org This suggests a novel mechanism by which lipid oxidation products can dysregulate cholesterol homeostasis. nih.gov
TLR4 and Spleen Tyrosine Kinase (Syk): CEOOHs have been identified as a key component of minimally modified LDL that activates macrophages via Toll-like receptor 4 (TLR4) and the downstream kinase Syk. nih.govresearchgate.net This interaction triggers pro-inflammatory responses and foam cell formation, a hallmark of atherosclerosis. researchgate.net
ERK1/2 and Akt Signaling: CEOOHs can activate the extracellular signal-regulated kinase (ERK1/2) and Akt signaling pathways in both macrophages and endothelial cells. nih.gov This activation can lead to enhanced monocyte adhesion to the endothelium, a critical early step in the formation of atherosclerotic lesions. nih.govnih.gov
Future work will aim to identify new receptors and signaling pathways regulated by CEOOHs and to understand how these signals are integrated within the cell to produce a coordinated pathological response.
Q & A
Q. How to address variability in CE-OOH quantification across laboratories?
- Standardization Guidelines :
- Reference Materials : Use synthetic CE-OOH standards (e.g., 9(S)-HODE-CE) for calibration .
- Interlaboratory Trials : Participate in lipid oxidation proficiency testing programs (e.g., NIH LipidMAPS initiative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
